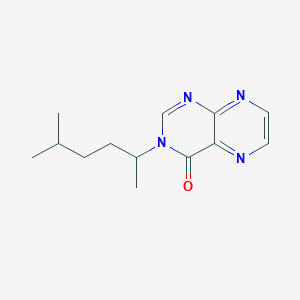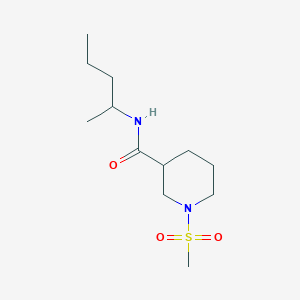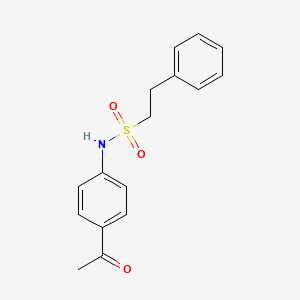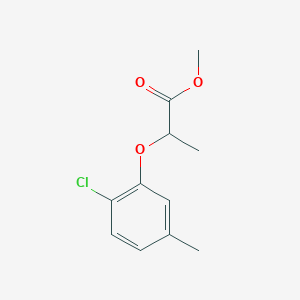
3-(1,4-dimethylpentyl)pteridin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-dimethylpentyl)pteridin-4(3H)-one, commonly known as DMPP, is a chemical compound that belongs to the class of pteridines. It is widely used in scientific research as a potent activator of nicotinic acetylcholine receptors. DMPP has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of DMPP involves its binding to the agonist site of nicotinic acetylcholine receptors. This binding causes a conformational change in the receptor, which leads to the opening of the ion channel and the influx of cations such as sodium and calcium into the cell. This influx of cations leads to the depolarization of the cell membrane and the generation of an action potential. The activation of nicotinic acetylcholine receptors by DMPP is rapid and reversible, making it an ideal tool for studying the function of these receptors.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects. In addition to its activation of nicotinic acetylcholine receptors, DMPP has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. It has also been found to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity. DMPP has been shown to have anti-inflammatory effects and to protect against oxidative stress. It has also been found to have analgesic effects in animal models of pain.
実験室実験の利点と制限
DMPP has several advantages as a tool for studying nicotinic acetylcholine receptors. It is a potent and selective agonist of these receptors, and its effects are rapid and reversible. DMPP can be used in a variety of experimental systems, including in vitro and in vivo models. However, there are some limitations to the use of DMPP. Its effects on nicotinic acetylcholine receptors can be influenced by factors such as receptor density, receptor subtype, and the presence of other modulators. DMPP can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DMPP. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors. Another area of interest is the use of DMPP in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has been shown to have neuroprotective effects and to enhance cognitive function in animal models of these disorders. Further research is needed to determine the potential therapeutic applications of DMPP in humans.
合成法
DMPP can be synthesized by reacting 2,4,5-triamino-6-hydroxypyrimidine with 4-bromo-2,2-dimethylpentane in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to yield DMPP. The synthesis of DMPP is a multistep process that requires careful handling of the reactants and the catalyst.
科学的研究の応用
DMPP is widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ion channels that are activated by the neurotransmitter acetylcholine. These receptors are found in the nervous system, and their activation has been implicated in various physiological processes, including learning and memory, muscle contraction, and pain perception. DMPP is a potent activator of nicotinic acetylcholine receptors and has been used to study their function in various experimental systems.
特性
IUPAC Name |
3-(5-methylhexan-2-yl)pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9(2)4-5-10(3)17-8-16-12-11(13(17)18)14-6-7-15-12/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSDUQOUBTVYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)N1C=NC2=NC=CN=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
![4-(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5964555.png)
![2-(1-isopropyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5964560.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5964564.png)
![5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5964566.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)
![1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B5964589.png)


![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide](/img/structure/B5964605.png)
![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)
